5-Bromo-1-chloro-2,3-dimethoxybenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

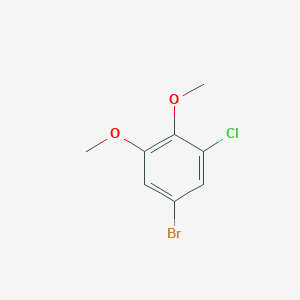

5-Bromo-1-chloro-2,3-dimethoxybenzene is an organic compound with the molecular formula C8H8BrClO2. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two methoxy groups. This compound is used in various chemical synthesis processes and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromo-1-chloro-2,3-dimethoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination and chlorination of 2,3-dimethoxyaniline. The reaction typically requires a Lewis acid catalyst such as aluminum chloride or ferric bromide to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-1-chloro-2,3-dimethoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones.

Reduction Reactions: The compound can be reduced to remove halogen atoms, resulting in the formation of simpler benzene derivatives.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be used.

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of dehalogenated benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that 5-Bromo-1-chloro-2,3-dimethoxybenzene exhibits promising antimicrobial activity against various pathogens. The compound's halogenated nature enhances its interaction with microbial cell membranes, leading to disruption and cell death.

| Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 16 | 100 |

| Escherichia coli | 14 | 100 |

| Candida albicans | 20 | 100 |

These findings suggest potential therapeutic applications in treating bacterial and fungal infections.

Anticancer Activity

This compound has been studied for its antiproliferative effects on cancer cell lines. In vitro studies show that it induces apoptosis in malignant cells by activating caspases and disrupting tubulin polymerization.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 0.45 | Induction of apoptosis via caspase activation |

| U937 | 0.68 | Disruption of tubulin polymerization |

The compound's ability to inhibit key cellular processes makes it a candidate for further development as an anticancer agent.

Material Science Applications

In materials science, this compound serves as a precursor for synthesizing functional polymers and advanced materials. Its unique electronic properties enable its use in organic electronics and photonic devices.

Case Studies

- Synthesis Optimization : A study focused on optimizing the synthesis process of this compound using greener methodologies to enhance yield while reducing environmental impact.

- Biological Activity Assessment : Research demonstrated that derivatives of this compound exhibited enhanced biological activity compared to the parent compound, suggesting modifications can lead to more potent therapeutic agents.

Wirkmechanismus

The mechanism of action of 5-Bromo-1-chloro-2,3-dimethoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the benzene ring. This intermediate is then stabilized by the removal of a proton, resulting in the substitution of the aromatic ring .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Bromo-1,2,3-trimethoxybenzene: Similar structure but with an additional methoxy group.

5-Chloro-1,3-dimethoxybenzene: Lacks the bromine atom.

2-Bromo-5-chloro-1,3-dimethoxybenzene: Different substitution pattern.

Uniqueness

5-Bromo-1-chloro-2,3-dimethoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. The presence of both bromine and chlorine atoms allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis .

Biologische Aktivität

5-Bromo-1-chloro-2,3-dimethoxybenzene is an aromatic compound characterized by its unique substitution pattern, which includes bromine and chlorine atoms along with two methoxy groups. This molecular configuration suggests potential biological activities that merit exploration in medicinal chemistry and pharmacology. Although research on this specific compound is limited, its structural analogs and related compounds have been studied for various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C10H10BrClO2, with a molecular weight of approximately 269.54 g/mol. The presence of halogen substituents (bromine and chlorine) along with methoxy groups enhances the compound's reactivity and potential interactions with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C10H10BrClO2 |

| Molecular Weight | 269.54 g/mol |

| Structure | Structure |

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, similar to other halogenated aromatic compounds. The bromine and chlorine substituents may facilitate halogen bonding, while the methoxy groups can influence the compound’s electronic properties, potentially enhancing binding affinities to various biomolecules.

Antimicrobial Activity

While direct studies on this compound are sparse, related compounds have shown promising antimicrobial properties. For instance, bromophenols derived from marine sources exhibit significant antibacterial and antifungal activities against various pathogens . This suggests that this compound may also possess similar properties due to its structural characteristics.

Anticancer Potential

Research on structurally related compounds indicates potential anticancer activities. For example, benzo[b]furan derivatives have demonstrated effective inhibition of tubulin polymerization, a critical mechanism in cancer cell proliferation . Given the structural similarities, it is plausible that this compound could exhibit anticancer properties through analogous mechanisms.

Study on Structural Analogues

A study investigating the biological activities of various brominated compounds found that certain derivatives exhibited significant cytotoxic effects on cancer cell lines. Compounds with similar halogenation patterns were noted for their ability to induce apoptosis in cancer cells through caspase activation pathways . This provides a basis for further exploring the apoptotic effects of this compound.

Synthesis and Biological Evaluation

In a synthetic study involving related compounds, researchers synthesized a series of halogenated dimethoxybenzenes to evaluate their pharmacological profiles. The findings indicated that modifications in substitution patterns significantly impacted biological activity, suggesting that this compound could be optimized for enhanced efficacy in drug development.

Eigenschaften

IUPAC Name |

5-bromo-1-chloro-2,3-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2/c1-11-7-4-5(9)3-6(10)8(7)12-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFKWVYTVPILSLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)Br)Cl)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.